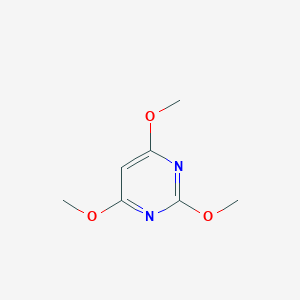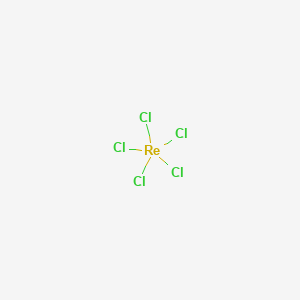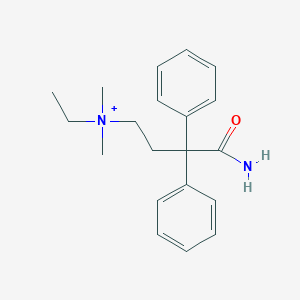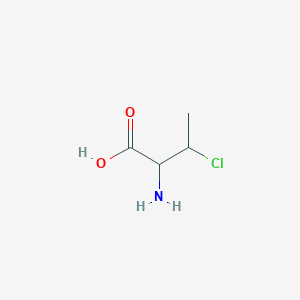
2,4,6-三甲氧基嘧啶
描述
2,4,6-Trimethoxypyrimidine is a pyrimidine derivative with the molecular formula C7H10N2O3. It is characterized by the presence of three methoxy groups attached to the pyrimidine ring at positions 2, 4, and 6.
科学研究应用
2,4,6-Trimethoxypyrimidine has several applications in scientific research, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of 2,4,6-Trimethoxypyrimidine derivatives in treating various diseases.
Industry: The compound is used in the synthesis of other pyrimidine derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
2,4,6-Trimethoxypyrimidine is a pyrimidine derivative The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it can be transformed into 1,6-dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine by the hilbert-johnson reaction . This transformation might play a role in its interaction with biological targets.
Biochemical Pathways
It has been used as a model compound in a study to determine the qualitative composition of mixtures formed during the methylation of barbituric acid and its derivatives by diazomethane . This suggests that it may have some influence on methylation processes.
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2,4,6-Trimethoxypyrimidine, it is recommended to avoid dust formation and ensure adequate ventilation during handling . It is also advised to keep containers tightly closed in a dry, cool, and well-ventilated place .
准备方法
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,4,6-Trimethoxypyrimidine involves the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide. The reaction is typically carried out at temperatures ranging from 70 to 100 degrees Celsius . Another method involves the dropwise addition of 2,4,6-trichloropyrimidine in methanol to a solution of sodium methoxide in methanol under an argon protective gas .
Industrial Production Methods: Industrial production of 2,4,6-Trimethoxypyrimidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of protective gases and controlled temperatures is crucial to prevent unwanted side reactions and degradation of the compound.
化学反应分析
Types of Reactions: 2,4,6-Trimethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in the presence of a base or acid catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
相似化合物的比较
2,4-Dimethoxypyrimidine: Lacks one methoxy group compared to 2,4,6-Trimethoxypyrimidine.
2,6-Dimethoxypyrimidine: Lacks one methoxy group at position 4.
4,6-Dimethoxypyrimidine: Lacks one methoxy group at position 2.
Uniqueness: 2,4,6-Trimethoxypyrimidine is unique due to the presence of three methoxy groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyrimidine derivatives.
属性
IUPAC Name |
2,4,6-trimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVAFLZWVUIBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352453 | |
| Record name | 2,4,6-Trimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13106-85-9 | |
| Record name | 2,4,6-Trimethoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13106-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2,4,6-trimethoxypyrimidine?
A: 2,4,6-Trimethoxypyrimidine is a pyrimidine derivative where three hydrogen atoms at the 2, 4, and 6 positions are substituted by methoxy (-OCH3) groups. While the provided abstracts lack specific spectroscopic data, [] describes the use of proton nuclear magnetic resonance (p.m.r.) spectrometry and the shift reagent Europium (III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) (Eu(fod)3) to study 2,4,6-trimethoxypyrimidine and similar methoxylated pyrimidines. This technique provides information about the arrangement of hydrogen atoms within the molecule, aiding in structural elucidation.
Q2: How does 2,4,6-trimethoxypyrimidine react with methyl iodide?
A: Research suggests that 2,4,6-trimethoxypyrimidine undergoes isomerization in the presence of methyl iodide. [, ] This means the reaction causes a rearrangement of atoms within the molecule, leading to the formation of different isomers. The specific isomerization products and the mechanism are not detailed in the provided abstracts.
Q3: Can 2,4,6-trimethoxypyrimidine be used as a building block for other compounds?
A: Yes, 2,4,6-trimethoxypyrimidine can serve as a precursor for the synthesis of Schiff bases. [] Specifically, it reacts with various anilines (methyl-, methoxy-, nitro- and unsubstituted) via a condensation reaction, resulting in the formation of Schiff bases with varying substituents. This highlights the potential of 2,4,6-trimethoxypyrimidine as a starting material for creating diverse chemical compounds.
Q4: Are there any studies on the biological activity of 2,4,6-trimethoxypyrimidine derivatives?
A: While not directly addressed in the provided abstracts, one study investigates the synthesis of 5-α-dialkylaminoacylamino-2,4,6-trimethoxypyrimidine derivatives. [] Although the abstract lacks specifics on biological activity, the presence of the dialkylaminoacylamino group suggests potential pharmaceutical relevance. Such groups are often incorporated into drug molecules to modulate their pharmacological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)



![1h-Benzo[b]fluorene](/img/structure/B78144.png)



